Head-to-Head: AEQK vs. AENK on δ-Secretase Activity
In a direct, quantitative comparison using pH 6.0 brain lysates, Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK) exhibited no inhibitory effect on the δ-secretase-mediated truncation of the UNC5C receptor. In contrast, the active comparator Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK) potently antagonized UNC5C cleavage under identical experimental conditions [1]. The data were derived from in vitro cleavage assays that included immunoblotting for UNC5C fragments [1].
| Evidence Dimension | Inhibition of δ-secretase-mediated UNC5C receptor cleavage |
|---|---|
| Target Compound Data | No inhibition (inactive) |
| Comparator Or Baseline | Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK) - Demonstrated significant antagonism of UNC5C truncation |
| Quantified Difference | Qualitative difference: Complete absence of activity for AEQK vs. robust inhibition for AENK. |
| Conditions | In vitro cleavage assay; pH 6.0 brain lysates; 45 min incubation; immunoblot analysis |
Why This Matters
This head-to-head data provides unequivocal validation that AEQK is a true inactive control, essential for confirming that any observed biological effect is specific to the active inhibitor (AENK) and not an artifact of the peptide scaffold.
- [1] Chen, G., et al. (2021). Netrin-1 receptor UNC5C cleavage by active δ-secretase enhances neurodegeneration, promoting Alzheimer's disease pathologies. Science Advances, 7(16), eabe4499. View Source
